B1578060 Beta-defensin 41

Beta-defensin 41

Cat. No.: B1578060
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin 2 (hBD-2), a 41-amino acid (aa) cationic antimicrobial peptide, is a member of the beta-defensin family, characterized by six conserved cysteine residues forming three disulfide bonds . It is primarily expressed in epithelial tissues, including the skin, respiratory tract, and gastrointestinal tract, and is induced by proinflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharides (LPS) . hBD-2 exhibits potent antimicrobial activity against gram-negative bacteria and plays a role in bridging innate and adaptive immunity by recruiting immune cells .

Properties

bioactivity

Antibacterial

sequence

RSHIDIKNGIERCEKVRGMCKTVCDIDEYDYGYCIRWRNQCCI

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • hBD-2 and hBD-3 share similar cysteine frameworks, but hBD-3’s extended C-terminal region enhances its charge density, broadening its antimicrobial scope .
  • hBD-1 is constitutively expressed, unlike hBD-2, which requires inflammatory stimuli .
2.2 Expression and Induction
Beta-Defensin Primary Tissues Induction Mechanism
hBD-2 Skin, gut, respiratory epithelium LPS, TNF-α, IL-1β
hBD-3 Skin, oral mucosa IFN-γ, viral infections
hBD-4 Testis, gastric epithelium Limited data; possibly TNF-α

Functional Implications :

  • hBD-2’s inducible nature links it to acute inflammation, while hBD-3 responds to both bacterial and viral threats .
2.3 Antimicrobial Activity
Beta-Defensin Microbial Targets Mechanism of Action
hBD-2 E. coli, P. aeruginosa Membrane disruption via electrostatic interactions
hBD-3 Gram-positive (e.g., S. aureus), fungi, viruses Broader charge density allows binding to diverse pathogens
hBD-4 P. aeruginosa Similar to hBD-2; less potent

Notable Finding: hBD-3 retains activity in high-salt environments, unlike hBD-2, which is salt-sensitive .

2.4 Genetic Variations and Disease Associations
Beta-Defensin Copy Number Variation (CNV) Disease Links
hBD-2 (DEFB4) 2–12 copies per diploid genome Psoriasis (↑ CNV) ; Crohn’s disease (conflicting data)
hBD-3 (DEFB103) Variable CNV Atopic dermatitis (↓ expression)
hBD-1 (DEFB1) Limited CNV data Chronic obstructive pulmonary disease (COPD) (no robust association)

Contradictions :

  • DEFB4 CNV was associated with Crohn’s disease in one study but disproven in another .

Research Findings and Clinical Relevance

  • COPD and Asthma: No significant association between beta-defensin CNV and lung function or asthma risk in Europeans .
  • Psoriasis : DEFB4 CNV is higher in psoriasis patients, suggesting gene dosage impacts disease susceptibility .
  • Therapeutic Potential: hBD-2’s role in antiviral responses (e.g., respiratory syncytial virus) highlights its broader immunomodulatory functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.